苯乙肼硫酸盐

描述

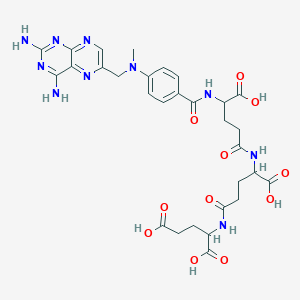

Phenelzine sulfate is a potent, non-selective monoamine oxidase inhibitor (MAOI) used in treating depression and as an anxiolytic in adults . It is a hydrazine derivative and is one of the few remaining non-selective monoamine oxidase inhibitors still in regular clinical use .

Molecular Structure Analysis

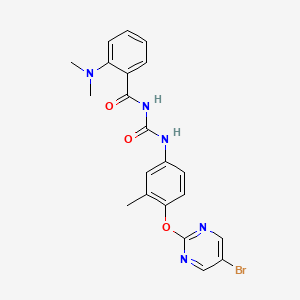

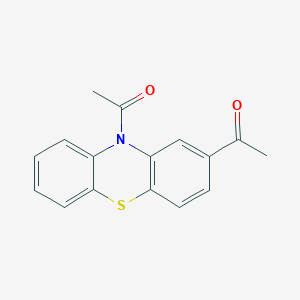

The molecular formula of Phenelzine sulfate is C8H14N2O4S . It has a molecular weight of 234.28 g/mol . The IUPAC name for Phenelzine sulfate is 2-phenylethylhydrazine; sulfuric acid .Chemical Reactions Analysis

Phenelzine sulfate is involved in various chemical reactions. It acts as an inhibitor and substrate of monoamine oxidase, which subsequently causes an elevation in brain levels of catecholamines and serotonin .Physical And Chemical Properties Analysis

Phenelzine sulfate is an organic molecular entity . It is soluble in water and practically insoluble in ethanol, chloroform, and ether .科学研究应用

Neuroprotection and Neurorescue

Phenelzine sulfate is extensively researched for its neuroprotective effects. It has been shown to contribute to neuroprotection and neurorescue, which are crucial in the treatment and management of neurodegenerative diseases .

MAO Inhibition

As an irreversible inhibitor of both MAO-A and MAO-B enzymes, Phenelzine sulfate plays a significant role in the management of mood disorders and depression by modulating neurotransmitter levels .

Antimicrobial Properties

Phenelzine sulfate and its derivatives exhibit antimicrobial properties, making them potential candidates for treating infections and as preservatives in various products .

Antitumor Activity

Research has indicated that Phenelzine sulfate may possess antitumor properties, offering a possible avenue for cancer treatment and prevention strategies .

Antioxidant Effects

The compound’s antioxidant effects are beneficial in combating oxidative stress, which is implicated in numerous chronic diseases .

Antimalarial Potential

Phenelzine sulfate has shown promise as an antimalarial agent, which could lead to new treatments for this life-threatening disease .

Analytical Applications

In scientific research, Phenelzine sulfate is used in analytical methods such as ultra-high performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) for the determination of its concentration in human plasma samples .

作用机制

Target of Action

Phenelzine sulfate primarily targets the enzyme Monoamine Oxidase (MAO) . This enzyme is responsible for the breakdown of monoamine neurotransmitters, which include serotonin, melatonin, norepinephrine, epinephrine, and dopamine . By inhibiting MAO, Phenelzine prevents the breakdown of these neurotransmitters, leading to an increase in their extracellular concentrations .

Mode of Action

Phenelzine acts as an inhibitor and substrate of Monoamine Oxidase . It inhibits both isoforms of MAO, MAO-A and MAO-B, almost equally, with a slight preference for the former . This inhibition prevents the breakdown of the monoamine neurotransmitters, causing an elevation in brain levels of catecholamines and serotonin .

Biochemical Pathways

The inhibition of MAO by Phenelzine leads to an increase in the extracellular concentrations of monoamine neurotransmitters and trace amine neuromodulators . This alteration in neurochemistry and neurotransmission is thought to be the primary mediator in Phenelzine’s therapeutic benefits .

Pharmacokinetics

Phenelzine is administered orally in the form of phenelzine sulfate and is rapidly absorbed from the gastrointestinal tract . The time to peak plasma concentration is 43 minutes, and the half-life is 11.6 hours . Unlike most other drugs, Phenelzine irreversibly disables MAO , which means that the enzyme cannot regain its function without new enzyme synthesis.

Result of Action

The result of Phenelzine’s action is an increase in the extracellular concentrations of monoamine neurotransmitters and trace amine neuromodulators . This leads to an alteration in neurochemistry and neurotransmission, which is thought to be the primary mediator in Phenelzine’s therapeutic benefits . It is primarily used in the treatment of major depressive disorder (MDD), panic disorder (PD), and social anxiety disorder .

安全和危害

未来方向

Phenelzine sulfate is often relegated to second-line treatment for recalcitrant cases that are resistive to first-line therapeutic options . Some authors have recently supported increased consideration of MAOI use, despite the typical concerns regarding the need for divided dosing, dietary concerns/limitations, and drug-drug interactions .

属性

IUPAC Name |

2-phenylethylhydrazine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.H2O4S/c9-10-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h1-5,10H,6-7,9H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBKMJIPNDOHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021144 | |

| Record name | Phenylethylhydrazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenelzine sulfate | |

CAS RN |

156-51-4 | |

| Record name | Phenelzine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenelzine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenelzine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenelzine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylethylhydrazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenelzine hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENELZINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2681D7P965 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of phenelzine sulfate?

A1: Phenelzine sulfate functions as a monoamine oxidase inhibitor (MAOI). [] It irreversibly inhibits the enzyme monoamine oxidase, which is responsible for breaking down neurotransmitters like serotonin, norepinephrine, and dopamine in the brain. [, , ] This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects. [, , ]

Q2: Phenelzine sulfate is often described as a non-selective MAOI. What does this mean and what are the implications?

A2: Unlike some newer MAOIs, phenelzine sulfate inhibits both MAO-A and MAO-B subtypes. [, ] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B primarily targets dopamine. [] Non-selective inhibition can lead to a broader range of potential side effects compared to selective inhibitors. []

Q3: Does the chronic administration of phenelzine sulfate affect beta-adrenoceptor function?

A3: Research suggests that chronic phenelzine sulfate administration can lead to a downregulation of beta-adrenoceptors, particularly the beta-1 subtype in the cerebral cortex. [, ] This effect is thought to be related to the increased levels of norepinephrine resulting from MAO inhibition. [, ]

Q4: What is the molecular formula and weight of phenelzine sulfate?

A4: The molecular formula of phenelzine sulfate is C8H12N2 · H2SO4, and its molecular weight is 232.28 g/mol. [, , ]

Q5: Are there specific spectroscopic techniques used to characterize phenelzine sulfate?

A5: High-performance liquid chromatography (HPLC) with short-wavelength UV detection is commonly employed to quantify phenelzine sulfate and detect potential degradation products like phenethyl alcohol. [, ] Gas chromatography coupled with electron impact mass spectrometry (GC/MS) has been used to identify and confirm the presence of phenelzine metabolites in biological samples. []

Q6: How stable is phenelzine sulfate under different storage conditions?

A6: The stability of phenelzine sulfate can be affected by factors like temperature, humidity, and exposure to light. [, ] Specific studies detailing its stability profile under various conditions are needed to establish optimal storage and handling procedures.

Q7: What is known about the absorption, distribution, metabolism, and excretion of phenelzine sulfate?

A7: Phenelzine sulfate is well-absorbed following oral administration. [, ] It is metabolized in the liver, primarily through acetylation, forming metabolites like 1-acetyl-2-(2-phenylethyl)hydrazine. [] Further research is needed to fully elucidate its pharmacokinetic profile.

Q8: What psychiatric disorders has phenelzine sulfate been investigated for?

A8: Phenelzine sulfate has been studied for its efficacy in various psychiatric disorders, including:

Q9: Has phenelzine sulfate been investigated for treating post-traumatic stress disorder (PTSD)?

A9: Some studies have explored the potential of phenelzine sulfate in treating PTSD, particularly in combat veterans. [, ] While initial findings suggested potential benefits for some PTSD symptoms, particularly sleep disturbances, larger and more rigorous trials are needed to establish definitive conclusions.

Q10: What are the known side effects associated with phenelzine sulfate?

A10: While phenelzine sulfate can be effective, it is crucial to acknowledge its potential for side effects, which can range from mild to severe. Due to its mechanism of action, dietary restrictions are often necessary to avoid hypertensive crises associated with tyramine intake. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol](/img/structure/B1680215.png)

![6-[(Pyridin-2-ylamino)-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B1680219.png)

![1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene](/img/structure/B1680235.png)